6-Iodo Diosmin
CAS No.: 1431536-92-3
Cat. No.: VC0194539
Molecular Formula: C28H31IO15
Molecular Weight: 734.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431536-92-3 |
---|---|
Molecular Formula | C28H31IO15 |
Molecular Weight | 734.44 |
IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O |
Appearance | Pale Yellow Solid |
Melting Point | 203-204°C |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
6-Iodo Diosmin represents a structural modification of diosmin with an iodine atom incorporated at the 6-position of the molecular framework. This compound is officially registered with the Chemical Abstracts Service (CAS) under the number 1431536-92-3 . The systematic IUPAC name for this molecule is 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one . The compound is also known by several synonyms including Diosmin EP Impurity D, 6-Iodo-Diosmin, and Dioxamine EP Impurity D .
The compound features a complex three-dimensional structure with multiple hydroxyl groups that contribute to its potential hydrogen bonding capabilities. The sugar component comprises a 6-deoxy-α-L-mannopyranosyl moiety linked to a β-D-glucopyranosyl group, which is further connected to the flavone nucleus through an oxygen atom . This glycosidic arrangement influences the compound's solubility profile and potential interactions with biological systems.
Synthesis and Production
Synthetic Pathways
The synthesis of 6-Iodo Diosmin typically involves a selective iodination of diosmin or, more commonly, begins with hesperidin as the starting material. The primary synthetic route generally follows a similar pathway to diosmin synthesis, with specific modifications to introduce the iodine atom at the 6-position.
A representative synthesis method, derived from patent information, involves the reaction of hesperidin with iodine in the presence of a base such as sodium hydroxide . The reaction is typically conducted in a mixed solvent system at elevated temperatures (85-90°C) for several hours. The general process can be summarized as follows:
-
Reaction of hesperidin with iodine in the presence of sodium hydroxide
-
Use of a mixed solvent system (e.g., morpholine and methanol)
-
Heating under controlled conditions
-
Post-reaction treatment with sodium thiosulfate
-
Isolation and purification steps including filtration, washing, and recrystallization
This synthetic approach represents an adaptation of general diosmin synthesis methods, with specific modifications to achieve regioselective iodination at the 6-position of the flavone structure.
Relationship to Diosmin
Structural Comparison
6-Iodo Diosmin represents a structural derivative of diosmin, which itself is a flavonoid glycoside widely studied for its vascular protective properties. The key difference between these compounds is the presence of an iodine atom at the 6-position of the flavone nucleus in 6-Iodo Diosmin, which potentially alters its physicochemical properties and biological activities.
Table 2: Comparison Between 6-Iodo Diosmin and Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Applications |
---|---|---|---|---|
6-Iodo Diosmin | C28H31IO15 | 734.44 g/mol | Iodine at position 6 of flavone nucleus | Reference standard, analytical marker |
Diosmin | C28H32O15 | 608.54 g/mol | Parent flavone glycoside | Vascular health, chronic venous insufficiency |
Hesperidin | C28H34O15 | 610.56 g/mol | Precursor in synthesis | Vascular health, dietary supplement |
Diosmetin | C16H12O6 | 300.26 g/mol | Aglycone form of diosmin | Research purposes, metabolite studies |
The addition of the iodine atom increases the molecular weight and potentially impacts the compound's receptor binding properties, metabolism, and distribution in biological systems.
Analytical Applications
Role in Pharmaceutical Quality Control
6-Iodo Diosmin serves a critical function in pharmaceutical quality control as a recognized impurity in diosmin preparations. Its designation as Diosmin EP Impurity D in the European Pharmacopoeia underscores its importance in assessing the purity and quality of diosmin-containing medications . Analytical methods for detecting and quantifying this compound typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with appropriate detection methods.
The monitoring of 6-Iodo Diosmin levels in pharmaceutical preparations is essential for ensuring compliance with regulatory standards and maintaining consistent product quality. Regulatory frameworks typically establish acceptable limits for this impurity based on safety considerations and manufacturing capabilities.
Reference Standards and Analytical Methods
As a reference standard, 6-Iodo Diosmin is available in various forms, including as a pure compound or in solution (e.g., 1.0 mg/mL in methanol) . These standards are used to develop and validate analytical methods for the identification and quantification of the compound in various matrices.
The analytical characterization of 6-Iodo Diosmin typically includes:
-
Chromatographic retention time determination
-
Mass spectrometric analysis for structural confirmation
-
UV-visible spectroscopic profile
-
Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
These analytical approaches provide complementary information about the compound's identity, purity, and structural characteristics, supporting its reliable detection and quantification in complex matrices.
Current Research Status and Future Directions
Limitations in Current Knowledge
Research specifically focused on 6-Iodo Diosmin remains limited compared to studies on diosmin and other flavonoids. The compound is primarily recognized in the pharmaceutical context as an analytical marker and potential impurity rather than as a therapeutic agent in its own right. This status has resulted in a knowledge gap regarding its specific biological activities, pharmacokinetics, and potential therapeutic applications.
Key limitations in current knowledge include:
-
Lack of dedicated pharmacological studies examining 6-Iodo Diosmin's biological activities
-
Limited understanding of its safety profile and potential toxicity
-
Insufficient data on its absorption, distribution, metabolism, and excretion
-
Absence of clinical studies exploring potential therapeutic applications
These knowledge gaps represent opportunities for future research to more fully characterize this compound and explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume